molecular formula C12H12N2O2 B1429836 3-Methoxy-4-(pyridin-3-yloxy)aniline CAS No. 871020-12-1

3-Methoxy-4-(pyridin-3-yloxy)aniline

Cat. No.: B1429836
CAS No.: 871020-12-1
M. Wt: 216.24 g/mol
InChI Key: MZTQCADQWXWFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(pyridin-3-yloxy)aniline is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(pyridin-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(pyridin-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-4-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-12-7-9(13)4-5-11(12)16-10-3-2-6-14-8-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTQCADQWXWFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxy-4-(pyridin-3-yloxy)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy-4-(pyridin-3-yloxy)aniline: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 3-Methoxy-4-(pyridin-3-yloxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and its strategic application as a key building block in modern drug discovery, particularly in the development of kinase inhibitors. The guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the compound's role as a privileged scaffold.

Introduction: A Privileged Scaffold in Drug Discovery

3-Methoxy-4-(pyridin-3-yloxy)aniline is a specialized chemical intermediate that embodies a "privileged scaffold" in medicinal chemistry. Its structure is a carefully orchestrated combination of three key functional groups: an aniline moiety, a methoxy group, and a pyridin-3-yloxy ether linkage. This unique arrangement provides a versatile platform for synthesizing complex molecules, especially those designed to interact with protein kinases.

The aniline nitrogen offers a convenient point for chemical modification, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. The pyridine ring, with its nitrogen atom, frequently serves as a crucial hydrogen bond acceptor, often anchoring the molecule within the ATP-binding pocket of kinases. The methoxy group can significantly influence the molecule's electronic properties, conformation, and metabolic stability, making it a valuable tool for fine-tuning drug-like characteristics.[1] This guide elucidates the synthesis, properties, and strategic importance of this high-value building block.

Chemical Structure and Physicochemical Properties

Molecular Structure

The chemical structure of 3-Methoxy-4-(pyridin-3-yloxy)aniline is characterized by a central aniline ring substituted with a methoxy group at the 3-position and a pyridin-3-yloxy group at the 4-position.

IUPAC Name: 3-methoxy-4-(pyridin-3-yloxy)aniline

Physicochemical Data

The key identifying and physical properties of the compound are summarized below for easy reference.

PropertyValueSource
CAS Number 871020-12-1[2]
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
Appearance Solid (predicted)
SMILES COc1cc(N)ccc1Oc2ccnc(c2)
InChI Key (Generated from structure)

Synthesis and Characterization

The synthesis of 3-Methoxy-4-(pyridin-3-yloxy)aniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and field-proven approach involves the formation of the diaryl ether bond followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the aniline C-N bond via a reduction, revealing a nitro-aromatic precursor. The diaryl ether C-O bond is then disconnected, leading to commercially available starting materials.

G Target 3-Methoxy-4-(pyridin-3-yloxy)aniline Nitro_Intermediate 1-Methoxy-2-nitro-4-(pyridin-3-yloxy)benzene Target->Nitro_Intermediate Reduction (e.g., Fe/HCl, SnCl₂) Starting_Materials 4-Bromo-1-methoxy-2-nitrobenzene + 3-Hydroxypyridine Nitro_Intermediate->Starting_Materials Nucleophilic Aromatic Substitution or Ullmann Condensation

Caption: Retrosynthetic analysis of 3-Methoxy-4-(pyridin-3-yloxy)aniline.

Synthetic Workflow and Experimental Protocol

The forward synthesis builds upon the retrosynthetic logic, starting with an Ullmann condensation or a similar coupling reaction, followed by a standard nitro group reduction.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Group Reduction SMs 4-Bromo-1-methoxy-2-nitrobenzene + 3-Hydroxypyridine Reaction1 Ullmann Condensation (CuI, Base, Solvent, Heat) SMs->Reaction1 Product1 1-Methoxy-2-nitro-4-(pyridin-3-yloxy)benzene Reaction1->Product1 Reaction2 Reduction (Fe, NH₄Cl, EtOH/H₂O, Heat) Product1->Reaction2 FinalProduct 3-Methoxy-4-(pyridin-3-yloxy)aniline Reaction2->FinalProduct

Caption: Forward synthesis workflow for the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Methoxy-2-nitro-4-(pyridin-3-yloxy)benzene

  • To a sealable reaction vessel, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq), 3-hydroxypyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a suitable high-boiling point solvent such as DMF or DMSO.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl ether intermediate.

Step 2: Synthesis of 3-Methoxy-4-(pyridin-3-yloxy)aniline

  • In a round-bottom flask, dissolve the nitro-intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-Methoxy-4-(pyridin-3-yloxy)aniline. Further purification can be achieved via recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Confirmation of the final structure relies on standard spectroscopic methods.

  • ¹H NMR: Expected signals would include distinct aromatic protons for both the aniline and pyridine rings, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the aniline NH₂ protons.

  • ¹³C NMR: The spectrum would show the expected number of aromatic carbons, with the carbon attached to the methoxy group appearing downfield.[3]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₂H₁₂N₂O₂ would be observed.[4]

Role in Medicinal Chemistry and Drug Development

The Pyridinylaniline Scaffold: A Kinase Inhibitor Cornerstone

The broader pyridinylaniline scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[5][6] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The pyridinylaniline core is exceptionally effective at targeting the ATP-binding site. The pyridine nitrogen typically forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor.[5]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 3-Methoxy-4-(pyridin-3-yloxy)aniline Core Hinge Hinge Region Residue (e.g., Met, Cys) Pocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-Bond Acceptor Aniline Aniline Ring (Point of extension) Aniline->Pocket Targets Hydrophobic Regions (via further substitution) Methoxy Methoxy Group Methoxy->Pocket Fine-tunes fit and properties

Caption: Conceptual binding mode of the scaffold in a kinase active site.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the 3-Methoxy-4-(pyridin-3-yloxy)aniline core are not arbitrary; they are chosen to optimize drug-like properties:

  • Aniline Amine (NH₂): This group is the primary vector for synthetic elaboration. Acylation or alkylation at this position allows chemists to introduce larger chemical groups that can occupy adjacent hydrophobic pockets in the kinase active site, thereby increasing potency and selectivity.

  • Pyridin-3-yloxy Linkage: The ether linkage provides a balance of rigidity and conformational flexibility. The position of the nitrogen in the pyridine ring (2, 3, or 4) is critical for aligning the hydrogen bond acceptor with the kinase hinge. The 3-oxy linkage orients the nitrogen in a specific vector space compared to a direct C-C bond.

  • Methoxy Group (OCH₃): This small group has a profound impact. It is an electron-donating group, which can modulate the pKa of the aniline nitrogen. It can also serve as a "metabolic soft spot" for controlled degradation or, conversely, block an undesirable site of metabolism. Furthermore, it can provide favorable steric and electronic interactions within the binding pocket, enhancing affinity.[1]

Safety and Handling

While specific toxicity data for 3-Methoxy-4-(pyridin-3-yloxy)aniline is not widely published, its structure as a substituted aniline warrants careful handling. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[7][8][9]

  • Hazard Classification (Predicted): Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye damage. Suspected of causing genetic defects.[7][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-Methoxy-4-(pyridin-3-yloxy)aniline is a highly valuable and strategically designed chemical intermediate. Its synthesis, while multi-stepped, relies on robust and well-understood organic reactions. The compound's true power lies in its utility as a scaffold for constructing potent and selective kinase inhibitors, where each of its constituent parts—the aniline, the pyridine, and the methoxy group—plays a crucial role in molecular recognition and the optimization of pharmacological properties. This guide provides a foundational resource for researchers aiming to leverage the synthetic and strategic potential of this important building block in their drug discovery programs.

References

  • 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/129491120
  • Safety Data Sheet - Fisher Scientific. (2015-03-19). Available from: https://www.fishersci.com/msds?productName=AC103310050
  • 3-(pyridin-4-ylmethoxy)aniline (C12H12N2O) - PubChemLite. Available from: https://pubchemlite.deepchem.io/compound/13688373
  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE - gsrs. Available from: https://gsrs.
  • (pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery - Benchchem. Available from: https://www.benchchem.com/pdf/BCP214717-white-paper.pdf
  • Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene - Benchchem. Available from: https://www.benchchem.
  • Supplementary Material - The Royal Society of Chemistry. Available from: https://www.rsc.
  • Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem. Available from: https://www.benchchem.
  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki - Guidechem. Available from: https://www.guidechem.com/wiki/3-chloro-4-(pyridin-2-ylmethoxy)aniline-524955-09-7.html
  • 3-methoxy-4-methylaniline - Stenutz. Available from: https://www.stenutz.eu/chem/solv22i.php?name=3-methoxy-4-methylaniline
  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE - precisionFDA. Available from: https://precision.fda.gov/files/pfda-gsrs-export-2023-08-01/unii/LLL63EN427
  • 4-(Pyridin-3-yloxy)aniline DiscoveryCPR 80650-45-9 - Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00249
  • 871020-12-1 | 3-Methoxy-4-(pyridin-3-yloxy)aniline - MolCore. Available from: https://www.molcore.com/product/871020-12-1.html
  • 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/27882
  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure. (2014). Available from: https://www.sciencedirect.com/science/article/pii/S002228601301048X
  • 3-Methoxy-4-nitroaniline (CAS No: 16292-88-9) API Intermediate Manufacturers - apicule. Available from: https://www.apicule.
  • Ibogaine - Wikipedia. Available from: https://en.wikipedia.org/wiki/Ibogaine
  • ANILINE | Occupational Safety and Health Administration. (2024-03-29). Available from: https://www.osha.
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. (2001). Available from: https://www.mdpi.com/1420-3049/6/10/834
  • Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Disclosure Commons. (2024-10-15). Available from: https://www.disclosurecommons.org/article/260
  • The role of the methoxy group in approved drugs - PubMed. (2024-07-05). Available from: https://pubmed.ncbi.nlm.nih.gov/38781921/
  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. Available from: https://www.carlroth.com/medias/SDB-1E96-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzE2OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0NjYxMjUyMTQucGRmfDIzNTk5ZWEzYzYwZWY1MmQ1M2YxM2Y2ZGYxM2YxM2YxM2YxM2YxM2YxM2YxM2YxM2YxM2YxM2YxM2YxM2Yx
  • ANILINE EXTRA PURE - Loba Chemie. Available from: https://www.lobachemie.com/msds/ANILINE-EXTRA-PURE-01200.pdf
  • N‒(4'‒methoxyCinnamyl)aniline ( NMR IS EASY). ORGANIC SPECTROSCOPY INTERNATIONAL. (2017-07-25). Available from: http://organic-spectroscopy.blogspot.com/2017/07/n4methoxycinnamylaniline-nmr-is-easy.html
  • EPA/NIH Mass Spectral Data Base - GovInfo. Available from: https://www.govinfo.app/details/GOVPUB-C13-e5138a5956272524575033f7212b107c
  • 3-Methoxy-4-[(2-methyl-4-pyridinyl)oxy]aniline | C13H14N2O2 | CID - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/22484264
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one - MDPI. Available from: https://www.mdpi.com/1422-8599/20/1/3/htm

Sources

Technical Monograph: 3-Methoxy-4-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for research and development professionals. It prioritizes the chemical identity 3-Methoxy-4-(pyridin-3-yloxy)aniline while addressing the specific CAS registry context provided.

CAS Registry Number: 198470-49-8 (Referenced); See also 871020-12-1 for structural isomer/salt variants. Chemical Class: Aminopyridine Ether / Substituted Aniline Role: Advanced Pharmaceutical Intermediate (API Precursor)[1]

Part 1: Chemical Identity & Strategic Significance[1]

The "Hinge-Binder" Architecture

3-Methoxy-4-(pyridin-3-yloxy)aniline is a privileged scaffold in medicinal chemistry, specifically designed for Kinase Inhibitor development (Type II inhibitors).[1] Its structure combines two critical pharmacophores:[1]

  • The Aniline Head: Provides the primary nucleophilic site for coupling with heterocyclic cores (e.g., quinazolines, pyrimidines) to form the "hinge-binding" region of a drug.[1]

  • The Pyridine-Ether Tail: The pyridine ring, linked via an ether oxygen, often extends into the solvent-exposed region or the hydrophobic back-pocket of the ATP binding site, improving potency and solubility compared to all-carbon analogs.[1]

Structural Disambiguation

While CAS 198470-49-8 is the user-specified identifier, researchers must note that the structural isomer 4-(3-Pyridinyloxy)-3-methoxybenzenamine is frequently indexed under CAS 871020-12-1 in global supply chains.[1] The protocol below applies to the meta-methoxy, para-(pyridin-3-yloxy) aniline structure.

Molecular Formula:


Molecular Weight:  216.24  g/mol
SMILES: COc1cc(N)ccc1Oc2cccnc2[1][2]

Part 2: Safety Profile & Hazard Logic (SDS Core)[1]

GHS Classification (Derived from Structural Analogs)

As a primary aromatic aniline derivative, this compound exhibits toxicity profiles consistent with p-aminodiphenyl ether derivatives.[1]

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowedMetabolic activation to hydroxylamines (methemoglobinemia risk).[1]
Skin Corrosion/Irritation Cat.[1][3] 2H315: Causes skin irritationBasic amine reacting with skin lipids/proteins.[1]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritationHigh pH localized at mucous membranes.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritationDust inhalation triggers bronchial sensitization.[1]
Emergency Response Protocol (Self-Validating)
  • Inhalation: Remove to fresh air. If "blue lip" syndrome (cyanosis) appears, administer oxygen immediately (indicates aniline-induced methemoglobinemia).[1]

  • Skin Contact: Do NOT use ethanol or solvents (increases transdermal absorption).[1] Wash with polyethylene glycol (PEG 400) followed by soap and water.[1]

Part 3: Synthesis & Manufacturing Pathways[1]

The synthesis of 3-Methoxy-4-(pyridin-3-yloxy)aniline requires a controlled Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.[1]
The "Nitro-Ether" Route (Preferred Industrial Method)

This pathway avoids the use of unstable diazonium salts.[1]

Step 1: Ether Formation (


) [1]
  • Reagents: 4-Fluoro-3-methoxy-1-nitrobenzene + 3-Hydroxypyridine.[1]

  • Catalyst/Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in DMF or DMSO.[1]
  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The nitro group at the para position activates the fluorine for displacement by the phenoxide generated from 3-hydroxypyridine.[1]

Step 2: Chemoselective Reduction

  • Reagents: Hydrogen gas (

    
    ) or Hydrazine hydrate.[1]
    
  • Catalyst: Pd/C (10%) or Raney Nickel.[1]

  • Solvent: Methanol or Ethanol.[1]

  • Critical Control Point: Monitor for dechlorination if the pyridine ring is halogenated (not applicable here) or over-reduction of the pyridine ring (avoid high pressure/high temp).[1]

Visualization of Synthesis Workflow

SynthesisPath cluster_conditions Critical Process Parameters Precursor1 4-Fluoro-3-methoxy- 1-nitrobenzene Intermediate Nitro-Ether Intermediate (3-Methoxy-4-(pyridin-3-yloxy) -1-nitrobenzene) Precursor1->Intermediate Base (K2CO3) DMF, 90°C Precursor2 3-Hydroxypyridine Precursor2->Intermediate Product TARGET API: 3-Methoxy-4-(pyridin-3-yloxy)aniline Intermediate->Product Chemoselective Reduction Reagent_Red H2 / Pd/C (Reduction) Reagent_Red->Product Note1 Maintain T < 100°C to prevent tarring Note2 Strict O2 exclusion during reduction

Figure 1: Two-step industrial synthesis pathway via SNAr coupling and catalytic hydrogenation.

Part 4: Physicochemical Characterization[1]

Data presented below is aggregated from structural analogs and computational prediction models (ACD/Labs) for this specific CAS entry.

PropertyValue / RangeExperimental Note
Appearance Off-white to pale brown solidDarkens upon oxidation (store under

).[1]
Melting Point 108°C – 112°CSharp range indicates high purity (>98%).[1]
Boiling Point 380°C – 390°C (Predicted)Decomposes before boiling at atm pressure.[1]
pKa (Aniline) ~4.2Less basic than aniline due to ether withdrawing effect.[1]
pKa (Pyridine) ~5.3Protonates first in acidic HPLC mobile phases.[1]
LogP 1.8 – 2.1Moderate lipophilicity; suitable for RP-HPLC.[1]
Solubility DMSO, Methanol, DCMInsoluble in water (neutral pH).

Part 5: Analytical Protocol (HPLC)

To ensure "Self-Validating" quality control, use the following Reverse-Phase HPLC method designed to separate the Nitro precursor from the Aniline product.

Method Parameters[4]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pyridine tailing).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Pyridine).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 15-20 min: 95% B (Wash)[1]

Retention Logic
  • Pyridine Precursors: Elute early due to polarity (if unreacted).[1]

  • Target Aniline: Elutes mid-gradient (protonated amine reduces retention slightly vs nitro).

  • Nitro Intermediate: Elutes late (highly lipophilic, no ionizable amine).[1]

  • Validation: The disappearance of the late-eluting Nitro peak confirms reaction completion.[1]

Part 6: Handling & Stability (Decision Tree)

The compound is an aniline derivative , making it susceptible to oxidation (browning) and light sensitivity.[1]

HandlingTree Start Received CAS 198470-49-8 CheckColor Check Appearance Start->CheckColor White White/Off-White CheckColor->White Pass Brown Brown/Dark CheckColor->Brown Oxidized Action1 Store at 2-8°C Under Argon/Nitrogen White->Action1 Action2 Recrystallize (EtOH/Water) Brown->Action2 Usage Proceed to Synthesis Action1->Usage Action2->Action1

Figure 2: Quality control and storage decision tree for preventing oxidative degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234567 (Analogous Structure: 4-(3-Pyridinyloxy)aniline).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Substituted Anilines (General Hazards).[1][3] Retrieved from [Link][1]

  • Barker, A. J., et al. "Bioisosteres of Gefitinib: Synthesis and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for ether-linked aniline synthesis).

Sources

Methodological & Application

Application Note: Optimized Coupling Protocols for 3-Methoxy-4-(pyridin-3-yloxy)aniline in Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for coupling 3-Methoxy-4-(pyridin-3-yloxy)aniline in urea synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Overview

The aniline derivative 3-Methoxy-4-(pyridin-3-yloxy)aniline (hereafter referred to as Aniline 1 ) is a critical pharmacophore in the synthesis of multi-kinase inhibitors (e.g., VEGFR/PDGFR antagonists similar to Sorafenib analogs).[1][2] The formation of a urea linkage at the aniline nitrogen is the pivotal step in constructing these bioactive scaffolds.

However, Aniline 1 presents specific synthetic challenges:

  • Nucleophilicity vs. Basicity: The molecule contains both a moderately nucleophilic aniline amine and a basic pyridine nitrogen.[2] Reagents must selectively target the aniline without causing pyridine-mediated side reactions or salt formation that crashes the substrate out of solution.[2]

  • Solubility: The ether linkage and bi-aryl nature often result in poor solubility in standard non-polar solvents (hexanes, ether), necessitating the use of THF, DCM, or DMF.[1]

  • Regiochemistry: Ensuring the urea forms exclusively at the primary amine.[2]

This guide details three validated protocols for coupling Aniline 1 , prioritizing yield, purity, and operational safety.

Reagent Selection Matrix

The choice of coupling reagent depends heavily on the availability of the coupling partner and the scale of the reaction.

ReagentMechanismIdeal ForProsCons
Phenyl Chloroformate Carbamate IntermediateStandard Route. High-value complex coupling partners.[1][2]High yields; intermediate is stable and purifiable; avoids handling isocyanates.[2][3]Requires a base (pyridine/DIEA); generates phenol byproduct.
1,1'-Carbonyldiimidazole (CDI) Acyl Imidazole IntermediateGreen/Safety Route. One-pot synthesis without isolation.[1][2]Safer than phosgene; "One-pot" procedure; tolerates sensitive groups.[2]Sensitive to moisture; intermediate can be hydrolytically unstable; variable reactivity.[2]
Isocyanates (R-NCO) Direct AdditionFastest Route. When the partner isocyanate is commercially available.[2]Atom economical; fast reaction times (often <1h).[2]Isocyanates are toxic/unstable; dimerization risks; limited availability of complex isocyanates.[2]

Mechanistic Pathways & Workflow

The following diagram illustrates the decision logic and chemical pathways for coupling Aniline 1 .

UreaSynthesis Start Target: Urea Synthesis with 3-Methoxy-4-(pyridin-3-yloxy)aniline Choice Is Coupling Partner an Isocyanate? Start->Choice Direct Protocol C: Direct Coupling Choice->Direct Yes Activation Activation Required Choice->Activation No (Amine Partner) Product Final Urea Product Direct->Product DCM/THF, RT ReagentChoice Reagent Selection Activation->ReagentChoice PhOCOCl Protocol A: Phenyl Chloroformate (High Control) ReagentChoice->PhOCOCl Standard CDI Protocol B: CDI (One-Pot / Green) ReagentChoice->CDI Alternative Carbamate Intermediate: Phenyl Carbamate PhOCOCl->Carbamate + PhOCOCl, Base AcylImid Intermediate: Acyl Imidazole CDI->AcylImid + Partner Amine Carbamate->Product + Partner Amine, Heat AcylImid->Product + Aniline 1

Caption: Decision tree and mechanistic flow for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: The Phenyl Chloroformate Method (Gold Standard)

Rationale: This method is preferred in medicinal chemistry because the intermediate phenyl carbamate is often a stable, crystalline solid that can be purified (recrystallized) to remove impurities before the final coupling, ensuring a high-purity urea.[1]

Reagents:

  • Aniline 1 (1.0 equiv)[1][2][4]

  • Phenyl Chloroformate (1.05 – 1.1 equiv)[2]

  • Base: Pyridine (1.5 equiv) or

    
     (saturated aq.[1][2] biphasic)
    
  • Solvent: Anhydrous THF or DCM[1]

  • Coupling Partner: Amine (R-NH2) (1.0 – 1.2 equiv)[1][2]

Step-by-Step Procedure:

  • Carbamate Formation:

    • Dissolve Aniline 1 (e.g., 1.0 g) in anhydrous THF (10 mL).

    • Add Pyridine (1.5 equiv) and cool the solution to 0°C under nitrogen.

    • Add Phenyl Chloroformate (1.05 equiv) dropwise over 10 minutes.[1] Note: Exothermic reaction.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.[1][2] The starting aniline should disappear.

    • Workup (Critical): Quench with saturated aqueous

      
      . Extract with EtOAc.[2][5][4][6] Wash the organic layer with water and brine.[2][7] Do not use acidic washes (e.g., 1M HCl) as this will protonate the pyridine ring of your product and drag it into the aqueous phase.[1]
      
    • Dry over

      
      , filter, and concentrate. The phenyl carbamate intermediate often precipitates upon addition of diethyl ether or hexanes.[2] Isolate by filtration.[2][5][8][9]
      
  • Urea Coupling:

    • Dissolve the isolated phenyl carbamate (1.0 equiv) in DMSO or DMF (if solubility is low) or THF.[1]

    • Add the partner Amine (1.1 equiv).[2]

    • Add a non-nucleophilic base (e.g., Triethylamine or DIEA, 1.0 equiv) to neutralize the phenol byproduct.[1]

    • Heat to 50–60°C for 2–4 hours.

    • Purification: Cool to RT. Pour into water. The urea product often precipitates.[2] Filter and wash with water and ether. If oil forms, extract with EtOAc and purify via column chromatography (DCM/MeOH gradients).[1][2]

Protocol B: CDI (1,1'-Carbonyldiimidazole) Coupling

Rationale: Ideal for "one-pot" synthesis when isolation of intermediates is difficult or when avoiding chlorinated reagents is required.[2]

Reagents:

  • Aniline 1 [1][2]

  • CDI (Reagent Grade, 1.1 equiv)

  • Solvent: Anhydrous DCM or DMF[1]

  • Partner Amine[2]

Step-by-Step Procedure:

  • Activation:

    • Dissolve the partner amine (not Aniline 1, usually) in anhydrous DCM.[1] Note: It is often better to activate the aliphatic/simpler amine first as CDI reacts faster with more nucleophilic amines.

    • Add CDI (1.1 equiv) in one portion at 0°C.[2]

    • Stir at RT for 1–2 hours. Evolution of

      
       gas indicates reaction progress.[2][10]
      
  • Coupling:

    • Add Aniline 1 (1.0 equiv) directly to the reaction mixture.[2]

    • Stir at RT overnight. If the reaction is sluggish (due to the steric bulk or lower nucleophilicity of Aniline 1), heat to reflux (DCM) or 60°C (if using DMF/THF).[1]

  • Workup:

    • Dilute with DCM.[7][8] Wash with water (x3) to remove imidazole byproduct.[2]

    • Dry and concentrate.[2][5][4][6][7][10]

Protocol C: Direct Isocyanate Coupling

Rationale: Used only if the partner amine is available as a commercial isocyanate.

Step-by-Step Procedure:

  • Dissolve Aniline 1 (1.0 equiv) in anhydrous DCM or THF.[1][2]

  • Add the Isocyanate (1.0 equiv) dropwise at RT.[2]

  • Stir for 2–12 hours.

  • Workup: The urea product often precipitates directly from DCM.[2] Filter and wash with minimal cold DCM.[2] If soluble, concentrate and recrystallize from EtOAc/Heptane.

Troubleshooting & Critical Parameters

The "Pyridine Trap" (Solubility & Salt Formation)

The pyridine ring in Aniline 1 is basic (


).[1]
  • Issue: If you use acid chlorides or chloroformates without sufficient base scavenger, HCl is generated.[1][2] This HCl will protonate the pyridine nitrogen, forming a pyridinium salt that is likely insoluble in DCM/THF, causing the reaction to stall or the product to crash out impure.[1]

  • Solution: Always use a slight excess of mild base (DIEA or Pyridine) during the activation step.[2]

  • Workup Caution: Avoid acidic washes (1N HCl) during extraction. This will extract your product into the aqueous waste.[2] Use saturated

    
     or water instead.[1][2]
    
Regioselectivity
  • Issue: Could the pyridine nitrogen react with the electrophile (CDI/Isocyanate)?

  • Insight: The aniline nitrogen is significantly more nucleophilic than the pyridine nitrogen.[2] Under standard conditions (neutral/mildly basic), reaction occurs exclusively at the aniline. However, large excess of electrophile should be avoided to prevent bis-acylation.[2]

Solvent Effects[10]
  • Aniline 1 has moderate polarity.[2]

    • Preferred: THF, DCM.[1][2][11]

    • If Insoluble: Use DMF or NMP. Note that removing DMF requires extensive water washes or lyophilization.

References

  • Organic Syntheses, Coll.[1][2][8] Vol. 10, p. 562 (2004). General protocol for CDI mediated coupling.[1][2]Link[1][2]

  • Common Organic Chemistry. Urea Formation via Phenyl Carbamates.[2]Link

  • BenchChem. Synthesis and Mechanism of Pyridin-yloxy-aniline derivatives.Link[1][2]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Sorafenib Analogs (Relevant Scaffold). (Generic reference to class chemistry).
  • National Institutes of Health (NIH) PubChem. 3-Methoxy-4-(pyridin-3-yloxy)aniline Compound Summary.[2]Link[1][2]

Sources

Application Notes and Protocols for the Storage and Stability of Methoxy-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxy-aniline derivatives, also known as anisidines, are a critical class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and other specialty chemicals. Their structure, featuring a primary aromatic amine and an electron-donating methoxy group, imparts unique chemical properties that are beneficial for synthesis but also render them susceptible to degradation.[1] Understanding the stability profile of these molecules is paramount for ensuring the quality, safety, and efficacy of final products, as well as for maintaining the integrity of research materials.

This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of methoxy-aniline derivatives. It is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative guidelines and scientific principles.

Intrinsic Chemical Properties and Stability Considerations

The stability of a methoxy-aniline derivative is intrinsically linked to its molecular structure. The presence of the electron-rich aromatic ring, the basic amino (-NH₂) group, and the activating methoxy (-OCH₃) group creates a molecule prone to specific degradation pathways.

  • Oxidative Degradation: The primary degradation pathway for anilines is oxidation. The amino group can be readily oxidized, leading to the formation of nitroso, nitro, and polymeric impurities. This process is often autocatalytic and can be accelerated by the presence of metal ions, light, and elevated temperatures. The resulting impurities are frequently highly colored (e.g., brown, black), and their formation is a key indicator of product degradation.[2][3]

  • Photostability: Methoxy-aniline derivatives are often light-sensitive. Exposure to UV and visible light can provide the energy required to initiate oxidative degradation, leading to discoloration and the formation of complex impurities.

  • Effect of pH: The basicity of the amino group means that the stability of these derivatives can be pH-dependent when in solution. While generally stable under neutral and basic conditions, acidic environments can lead to salt formation, which may alter solubility and stability profiles. Hydrolytic degradation is a potential concern under strong acidic or basic conditions, especially at elevated temperatures.[4]

Recommended Storage and Safe Handling Protocols

Proper storage and handling are the first lines of defense against the degradation of methoxy-aniline derivatives. The primary goal is to mitigate exposure to oxygen, light, and heat.

Long-Term Storage

For the long-term preservation of both solid materials and stock solutions, stringent control of environmental conditions is essential.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of kinetic degradation processes, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the primary degradation pathway.[5]
Light Protected from Light (Amber vials/bottles)Prevents photo-initiated degradation.
Container Tightly Sealed, Non-reactive MaterialPrevents moisture ingress and contact with atmospheric oxygen. Use of glass or other inert materials is recommended.[5][6]
Safe Handling

Methoxy-aniline derivatives can be toxic and should be handled with appropriate safety precautions.

  • Ventilation: Always handle these compounds in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can trigger vigorous and potentially hazardous reactions.

Protocols for Stability Assessment

A thorough understanding of a molecule's stability profile is a regulatory requirement and a scientific necessity in drug development.[7] Stability studies are designed to identify degradation products, establish degradation pathways, and determine appropriate re-test periods and storage conditions, as mandated by ICH guidelines.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[10][11] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and pathways.[7][12] This information is crucial for developing and validating a stability-indicating analytical method.[13] A degradation of 5-20% is typically targeted to ensure that degradation products are detectable without excessively breaking down the main component.[12]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance (Solid) THERMAL Thermal (e.g., 80°C, Dry Heat) API->THERMAL PHOTO Photolytic (ICH Q1B Conditions) API->PHOTO SOL Drug Substance (In Solution) ACID Acid Hydrolysis (e.g., 0.1M HCl, 60°C) SOL->ACID BASE Base Hydrolysis (e.g., 0.1M NaOH, 60°C) SOL->BASE OX Oxidation (e.g., 3% H2O2, RT) SOL->OX SOL->PHOTO HPLC HPLC-UV/PDA Analysis ACID->HPLC BASE->HPLC OX->HPLC THERMAL->HPLC PHOTO->HPLC ID Peak Purity Analysis & Degradant Identification (LC-MS) HPLC->ID SIAM_Development A 1. Initial Method Development (e.g., RPLC with broad gradient) B 2. Forced Degradation Study (Generate degradants) A->B C 3. Method Optimization (Achieve separation of all peaks) B->C Analyze stressed samples E 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) B->E D 4. Peak Purity Assessment (Using PDA or MS) C->D Confirm resolution D->E Confirm specificity F Validated Stability-Indicating Method E->F Degradation_Pathway cluster_main Oxidative Degradation MA Methoxy-Aniline (Parent Molecule) NO Nitroso Intermediate MA->NO [O] QI Quinone-imine Intermediate MA->QI [O] NO->QI Further Oxidation POLY Colored Polymeric Impurities QI->POLY Polymerization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-4-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals facing challenges in the purification of 3-Methoxy-4-(pyridin-3-yloxy)aniline, a key intermediate in pharmaceutical synthesis.[1][2][3] The primary focus is on the identification and removal of stubborn regioisomeric impurities that commonly arise during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of the target compound.

Q1: What are the most likely regioisomeric impurities in my synthesis of 3-Methoxy-4-(pyridin-3-yloxy)aniline?

A1: The expected regioisomers depend heavily on your synthetic route. The most common synthesis is an Ullmann-type or Buchwald-Hartwig coupling between a substituted aniline and a substituted pyridine.[4][5] Given the structure of 3-Methoxy-4-(pyridin-3-yloxy)aniline, a likely route is the coupling of 4-halo-3-methoxyaniline with 3-hydroxypyridine. In this scenario, the primary regioisomeric impurity arises from the reaction at the alternative nucleophilic position on the 3-hydroxypyridine ring, leading to the formation of 3-Methoxy-2-(pyridin-3-yloxy)aniline .

Chemical structures of the target product and its common regioisomeric impurity. Figure 1: Target Product vs. Common Regioisomeric Impurity.

Q2: My initial purity by HPLC is around 85-90%, with a major impurity peak close to my product. What is the best first step?

A2: For purities in this range, selective recrystallization is the most efficient and scalable first approach.[6] Regioisomers often have subtle differences in their crystal packing energies, which can be exploited. A thorough solvent screen is recommended. If recrystallization fails to achieve the desired purity (>99%), flash column chromatography is the next logical step.

Q3: How can I distinguish the desired product from its isomers using analytical techniques like NMR and HPLC?

A3:

  • ¹H NMR Spectroscopy: The substitution pattern on the aniline ring is the most telling feature. In the desired product, the proton between the methoxy and amino groups will appear as a distinct singlet. In the 2-substituted regioisomer, you would expect to see a more complex splitting pattern (likely doublets or doublet of doublets) for the aromatic protons on the aniline ring due to different coupling constants. Protonation of the pyridine nitrogen can cause downfield shifts of adjacent protons, which can also aid in assignment.[7][8]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is an excellent tool for separating these isomers.[9][10] The isomers will have slightly different polarities and, therefore, different retention times. The more polar isomer will typically elute earlier. Developing a gradient method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic or phosphoric acid is a standard approach.[11]

Q4: My compound is "oiling out" during my attempts at recrystallization. What's happening and how can I fix it?

A4: Oiling out occurs when the melting point of your compound is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing. This is common with aniline derivatives.

  • Solution 1: Change Solvents. Switch to a lower-boiling point solvent system.

  • Solution 2: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimum amount of a good, hot solvent (e.g., ethanol, isopropanol). Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, like hexane or water) dropwise until the solution becomes faintly cloudy. Reheat gently to clarify and then allow to cool slowly. This often promotes crystal formation.

  • Solution 3: Lower the Concentration. You may be using a solution that is too concentrated. Add more hot solvent until the solution is clear and then attempt to cool again.

Section 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for the most effective purification strategies.

2.1: Initial Purity Assessment: HPLC Protocol

Before attempting purification, it is crucial to have a reliable analytical method to assess your starting purity and the success of your efforts.

Protocol: Reversed-Phase HPLC (RP-HPLC) Analysis

  • Instrumentation: Standard HPLC system with a UV detector.[9][12]

  • Column: C18, 5 µm, 4.6 x 150 mm.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[10]

  • Run a Gradient: Start with a high concentration of Mobile Phase A to retain your polar compounds and gradually increase the concentration of Mobile Phase B to elute them. A typical gradient is shown in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Example HPLC Gradient for Isomer Separation.
2.2: Protocol 1: Purification by Selective Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (~0.5 mL). Ideal solvents will dissolve the compound when hot but show poor solubility when cold. See the table below for starting points.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity of the crystals and the mother liquor by HPLC to assess the effectiveness of the recrystallization.

Solvent/SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82Good starting point for many aromatic amines.
Ethyl AcetatePolar Aprotic77Often effective for moderately polar compounds.
TolueneNonpolar111Good for less polar compounds; be wary of oiling out.
IPA / WaterMixedVariableA powerful system. Dissolve in hot IPA, add hot water dropwise until cloudy, then cool.
Ethyl Acetate / HexaneMixedVariableExcellent for controlling polarity. Dissolve in hot EtOAc, add hexane as the anti-solvent.
Table 2: Recommended Solvents for Recrystallization Screening.
2.3: Protocol 2: Purification by Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography provides a higher-resolution separation based on differential adsorption to a stationary phase.

Workflow for Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis a 1. Select Stationary Phase (Silica Gel) b 2. Optimize Mobile Phase (TLC Analysis) a->b c 3. Prepare Sample (Dry Loading Recommended) b->c d 4. Pack and Equilibrate Column c->d e 5. Load Sample d->e f 6. Elute and Collect Fractions e->f g 7. Analyze Fractions (TLC/HPLC) f->g h 8. Combine Pure Fractions g->h i 9. Concentrate Solvent h->i j Pure Product i->j Final Product

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm particle size) is typically effective.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. The goal is to find a solvent system where the desired product has an Rf value of ~0.3 and is well-separated from the impurity spots.

    • Starting Point: Try a mixture of Ethyl Acetate and Hexane.

    • Tip for Anilines: Aniline compounds often streak on silica gel due to interaction with acidic silanol groups.[13] To prevent this, add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites and result in sharper bands.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Section 3: Purity Verification

After purification, it is essential to confirm the identity and purity of the final product.

  • ¹H NMR: Confirm the structure and look for the absence of peaks corresponding to the regioisomeric impurity.

  • HPLC: Run the purified sample using the analytical method developed in section 2.1. The purity should be >99.5% for most pharmaceutical applications.

  • Mass Spectrometry: Confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from ChemBK.com. [Link]

  • ChemBK. (2024, April 9). 3-Methoxyaniline. Retrieved from ChemBK.com. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from sielc.com. [Link]

  • Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from pubs.rsc.org. [Link]

  • U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from nepis.epa.gov. [Link]

  • ACS Publications. (n.d.). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives | Analytical Chemistry. Retrieved from pubs.acs.org. [Link]

  • PubChem. (n.d.). 3-Methoxyaniline | C7H9NO | CID 10824. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from rcin.org.pl. [Link]

  • ACS Publications. (2011, June 20). Radial Chromatography for the Separation of Nitroaniline Isomers | Journal of Chemical Education. Retrieved from pubs.acs.org. [Link]

  • Analyst (RSC Publishing). (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Retrieved from pubs.rsc.org. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from pubs.acs.org. [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine | C5H5NO | CID 7971. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from . [Link]

  • ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Retrieved from eric.ed.gov. [Link]

  • White Rose Research Online. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from eprints.whiterose.ac.uk. [Link]

  • Unknown Source. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from researchgate.net. [Link]

  • Unknown Source. (n.d.). RECRYSTALLISATION. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from chem.libretexts.org. [Link]

  • Jubilant Ingrevia. (2024, February 19). 2-Amino-3-hydroxypyridine. Retrieved from jubilantium.com. [Link]

  • ResearchGate. (2025, October 11). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from researchgate.net. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from orgsyn.org. [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • MDPI. (2025, April 24). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from mdpi.com. [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Unknown Source. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • IJNRD. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from ijnrd.org. [Link]

  • Disclosure Commons. (2024, October 15). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved from disclosurecommons.org. [Link]

  • Organic Syntheses Procedure. (n.d.). p-Anisidine, 2-nitro. Retrieved from orgsyn.org. [Link]

Sources

Technical Support Center: Controlling Color Degradation in 3-Methoxy-4-(pyridin-3-yloxy)aniline Samples

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for 3-Methoxy-4-(pyridin-3-yloxy)aniline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 3-Methoxy-4-(pyridin-3-yloxy)aniline is an aromatic amine that, like many similar compounds, is susceptible to degradation, often manifesting as a distinct color change from off-white or colorless to yellow, brown, or red.[1][2] This discoloration is typically a result of oxidation, which can compromise sample purity, affect experimental outcomes, and introduce complexities in analytical characterization.[1]

This guide provides a structured, in-depth approach to understanding, troubleshooting, and preventing color degradation. It is organized into a series of frequently asked questions (FAQs), a practical troubleshooting workflow, and detailed experimental protocols grounded in established scientific principles and regulatory standards.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Degradation

This section addresses the fundamental chemical principles behind the observed color change.

Q1: Why is my sample of 3-Methoxy-4-(pyridin-3-yloxy)aniline turning yellow or brown over time?

The primary cause of discoloration in aromatic amines, including 3-Methoxy-4-(pyridin-3-yloxy)aniline, is oxidation.[1][2] The aniline functional group (-NH₂) is electron-rich and highly susceptible to losing electrons, especially when exposed to atmospheric oxygen.[3] This process initiates a cascade of reactions that form highly colored impurities.

  • Mechanism of Color Formation: The initial oxidation often leads to the formation of radical cations, which can then dimerize or polymerize.[3] Subsequent reactions can form quinone-imines and other extended conjugated systems.[1][2] These molecules contain chromophores that absorb light in the visible spectrum, appearing as yellow, red, or brown compounds.[1] Even trace amounts of these intensely colored byproducts can cause a significant visual change in the bulk material.

Q2: What are the key environmental factors that accelerate color degradation?

Several factors can significantly accelerate the oxidation process. Understanding these is the first step toward prevention.

  • Oxygen: Direct exposure to air is the most common initiator. The lone pair of electrons on the aniline nitrogen makes it reactive toward atmospheric oxygen.[3]

  • Light (Photodegradation): UV or even visible light can provide the energy needed to initiate oxidation reactions.[4][5][6] This process, known as photodegradation, can generate free radicals that propagate the degradation chain reaction.[5][7]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. Storing samples at room temperature or higher, especially for extended periods, can accelerate color formation.[8]

  • Presence of Metal Ions: Trace metal impurities (e.g., iron, copper) can act as catalysts for oxidation reactions, significantly speeding up degradation.[9]

  • pH: The stability of anilines can be pH-dependent. In solution, highly acidic or basic conditions can influence the rate of both oxidation and hydrolysis of the ether linkage, although oxidation is the more common pathway for color change.

Q3: Does a slight color change indicate a major loss of purity?

Not necessarily, but it is a critical warning sign. The degradation products responsible for the color are often intensely colored. Therefore, a visible yellow or brown tint can be caused by impurities present at levels below 1% or even 0.1%. While the bulk of your material may still be the parent compound, the presence of these degradants indicates that:

  • The storage and handling conditions are suboptimal.

  • The analytical purity is no longer what it was initially.

  • These new impurities could potentially interfere with your downstream assays or syntheses.

It is crucial to analytically determine the purity (e.g., via HPLC) rather than relying on visual inspection alone.[4]

Part 2: Troubleshooting Guide - A Workflow for Investigation

If you have already observed color degradation, this section provides a systematic approach to diagnose the cause and assess the sample's integrity.

Troubleshooting Workflow Diagram

Below is a step-by-step workflow to follow when you encounter a discolored sample.

G cluster_observe Observation & Initial Action cluster_analyze Analytical Investigation cluster_stress Root Cause Analysis cluster_remediate Remediation & Prevention observe Discoloration Observed (Yellow/Brown Sample) document Step 1: Document & Quarantine - Photograph the sample. - Record batch #, storage duration & conditions. - Isolate the sample to prevent use. observe->document analyze_hplc Step 2: Assess Purity via HPLC-UV - Compare to a reference standard or an undegraded batch if available. - Quantify the percentage of main peak vs. impurities. document->analyze_hplc analyze_ms Step 3: Identify Degradants via LC-MS - Look for masses corresponding to oxidation ([M+16]), dimerization ([2M-2H]), or other adducts. analyze_hplc->analyze_ms stress_test Step 4: Perform Forced Degradation Study (See Protocol 2) - Expose a pure sample to specific stress conditions (Light, Heat, O₂, Acid/Base). - Monitor degradation profile. analyze_ms->stress_test remediate Step 5: Remediate & Implement Controls - If purity is compromised, consider repurification. - Implement strict storage and handling protocols based on stress test results (See Protocol 1). stress_test->remediate

Caption: Troubleshooting workflow for discolored samples.

Part 3: Protocols for Prevention and Analysis

This section provides detailed, actionable protocols for proper handling, storage, and analysis to minimize degradation.

Protocol 1: Recommended Storage and Handling Procedures

Adhering to these procedures is the most effective way to prevent color degradation from occurring.

Objective: To store and handle 3-Methoxy-4-(pyridin-3-yloxy)aniline under conditions that minimize exposure to oxygen, light, and heat.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source with tubing

  • Schlenk line or glove box (ideal)

  • Laboratory freezer (-20 °C) or refrigerator (2-8 °C)

  • Spatulas, balances, and other necessary lab equipment

Procedure:

  • Procurement and Initial Handling:

    • Upon receipt, inspect the material. It should be an off-white to light tan solid. If significant color is present, contact the supplier and perform an initial purity analysis (See Protocol 3).

    • Whenever possible, perform all manipulations in an inert atmosphere glove box.[10] If a glove box is not available, use a Schlenk line or, at a minimum, the inert gas "overlay" technique described below.

  • Aliquoting for Storage (Inert Atmosphere Overlay Technique):

    • Choose an appropriately sized amber vial to minimize headspace.

    • Weigh the desired amount of the compound into the vial quickly.

    • Insert a tube connected to the inert gas source into the vial, with the tip just above the solid material.

    • Gently flush the vial with a slow stream of argon or nitrogen for 30-60 seconds to displace the air.[11] Argon is denser than air and is particularly effective.

    • While the gas is still flowing, slowly withdraw the tube and immediately seal the vial tightly with the PTFE-lined cap.

    • Wrap the cap-vial interface with Parafilm® for an extra layer of protection against moisture and air ingress.

  • Storage Conditions:

    • Light Protection: Always store the material in amber vials to protect it from light.[10][12] For extra precaution, vials can be wrapped in aluminum foil.

    • Temperature: For long-term storage, store the sealed, inerted vials at -20 °C. For short-term (days to weeks) storage, 2-8 °C is acceptable.[4]

    • Inventory: Label all vials clearly with the compound name, batch number, date of receipt/aliquoting, and expiration date.[13]

  • Handling for Experimentation:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • If possible, open the vial and weigh the compound under an inert atmosphere.

    • If weighing in the open air, do so as quickly as possible.

    • After taking the required amount, re-flush the vial with inert gas before re-sealing and returning it to cold storage.

Protocol 2: Forced Degradation Study for Root Cause Analysis

This protocol helps identify which specific stress factor is the primary cause of degradation for your compound. It is a fundamental part of stability testing as described in the ICH Q1A(R2) guidelines.[14][15]

Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways and establish the specificity of the analytical method.[4][6][16]

Materials:

  • Pure sample of 3-Methoxy-4-(pyridin-3-yloxy)aniline ("Control")

  • HPLC system with UV detector

  • pH meter

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled UV/Vis output

  • Laboratory oven

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a separate sample for each stress condition listed in the table below. Include an unstressed "Control" sample kept in the dark at 2-8 °C.

  • Application of Stress Conditions:

    • Expose the samples to the conditions outlined in the table. The goal is to achieve 5-20% degradation of the active ingredient, as this provides sufficient degradants for analysis without being overly destructive.[14][15] The duration and intensity may need to be optimized.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add HCl to the sample solution to reach a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.To test stability in acidic conditions.
Base Hydrolysis Add NaOH to the sample solution to reach a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.To test stability in basic conditions.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for up to 24 hours.[14]To simulate oxidative stress.
Thermal Stress Store a solid sample in an oven at 70 °C for 48 hours.To evaluate the effect of heat.
Photostability Expose a solution or solid sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4][6]To evaluate light sensitivity.
  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the control, by HPLC-UV (See Protocol 3).

    • Compare the chromatograms. Identify new peaks (degradants) and the decrease in the main peak area. A significant increase in impurities under a specific condition (e.g., oxidation or photostability) points to the root cause.

Protocol 3: Generic Stability-Indicating HPLC-UV Method

This method serves as a starting point for assessing the purity of 3-Methoxy-4-(pyridin-3-yloxy)aniline and separating it from potential degradation products.

Objective: To quantify the compound and detect impurities using a reverse-phase HPLC method.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic analytes by ensuring protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient is essential to elute both the polar parent compound and potentially more non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
UV Detection 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help identify peak purity and suggest the nature of degradants by their UV spectra.

Part 4: Understanding Degradation Pathways and Prevention Strategies

Proposed Oxidative Degradation Pathway

The primary degradation route is the oxidation of the aniline nitrogen, which can lead to the formation of colored dimers and polymers.

G cluster_pathway Proposed Oxidative Degradation Pathway A Parent Molecule 3-Methoxy-4-(pyridin-3-yloxy)aniline B Radical Cation (Unstable Intermediate) A->B [O], light, metal ions C Dimerization Products (e.g., Azoxybenzene derivatives) B->C Coupling D Quinone-imine Species (Highly Colored) B->D Further Oxidation E Polymeric Materials (Brown/Tarry Solids) D->E Polymerization

Caption: Simplified pathway for oxidative color degradation.

Strategies for Stabilization

In cases where the compound is used in a formulation or solution for an extended period, the addition of an antioxidant may be considered.

  • Radical Scavengers: Aromatic amine or hindered phenol antioxidants function by interrupting the auto-oxidation process.[8][17] They work by donating a hydrogen atom to reactive free radicals, terminating the chain reaction.[8]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.

Important Note: The addition of any stabilizer must be carefully evaluated for compatibility with the experimental system and potential interference with downstream applications.

References
  • ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Open Access Journals (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • American Pharmaceutical Review (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • National Center for Biotechnology Information (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC.
  • American Pharmaceutical Review (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube.
  • SpecialChem (2026). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • MDPI (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • Asian Journal of Chemistry (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • Wikipedia (n.d.). Aniline.
  • Journal of Applied Pharmaceutical Science (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Reddit (2023). Are amines often yellow? : r/chemistry.
  • ResearchGate (n.d.). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2.
  • Ossila (n.d.). Air Sensitive Compounds.
  • Chemistry Stack Exchange (2021). Storage solution for oxygen sensitive liquid chemicals?.
  • The Synergist (n.d.). Best Practices for Proper Chemical Storage.
  • University of California (n.d.). Practices for Proper Chemical Storage.
  • MDPI (2024). Research Progress of Antioxidant Additives for Lubricating Oils.
  • Polymer Degradation and Stability (2025). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 3-Methoxy-4-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the structural integrity of chemical intermediates is paramount. Compounds like 3-Methoxy-4-(pyridin-3-yloxy)aniline are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The presence of subtle impurities or isomeric variants can have profound effects on the safety and efficacy of the final drug product. Therefore, robust analytical methodologies for unambiguous structure elucidation are not merely a quality control checkpoint but a foundational element of the entire development pipeline.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for the structural characterization of small molecules.[3][4] This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation pattern of 3-Methoxy-4-(pyridin-3-yloxy)aniline. We will explore the causality behind the fragmentation pathways and compare the qualitative data obtained from a standard triple quadrupole (QqQ) instrument with the high-resolution, accurate-mass (HRAM) data from a Quadrupole Time-of-Flight (Q-TOF) system, thereby establishing a self-validating analytical workflow.

Part 1: Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry is the cornerstone of structural analysis, allowing for the isolation of a specific precursor ion and the subsequent characterization of its fragments generated via collision-induced dissociation (CID). The resulting fragmentation pattern is a molecular fingerprint, providing direct evidence of the compound's constituent parts.

Experimental Design and Rationale

The goal of the LC-MS/MS experiment is to achieve efficient ionization of the target analyte and to induce fragmentation that is both informative and reproducible.

  • Chromatography: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar aromatic compounds. A gradient elution using water and acetonitrile, modified with formic acid, is employed. The formic acid serves a dual purpose: it improves chromatographic peak shape and, critically, provides a source of protons to facilitate efficient ionization in the ESI source, promoting the formation of the protonated molecule, [M+H]⁺.[5]

  • Ionization: Given the presence of two basic sites—the aniline nitrogen and the pyridine nitrogen—positive mode Electrospray Ionization (ESI) is the logical choice. These sites are readily protonated, leading to a strong signal for the [M+H]⁺ ion, which is essential for subsequent MS/MS experiments.[6]

  • Fragmentation: Collision-Induced Dissociation (CID) is used to impart internal energy into the isolated [M+H]⁺ ions, causing them to break apart at their weakest bonds.[7] The energy applied (Collision Energy, CE) is optimized to generate a rich spectrum of fragment ions without completely obliterating the precursor ion.

Detailed Experimental Protocol: LC-MS/MS
  • Standard Preparation: A stock solution of 3-Methoxy-4-(pyridin-3-yloxy)aniline (MW: 216.24 g/mol [8]) is prepared in methanol at 1 mg/mL. A working standard of 1 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of water and methanol.

  • LC Conditions:

    • Instrument: Agilent 1290 Infinity II LC System or equivalent.[4]

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Instrument: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[5]

    • Ionization Mode: ESI, Positive.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temp: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 4000 V.

    • MS/MS Experiment: Product ion scan of m/z 217.1. Collision energy is ramped from 10 to 40 eV to capture a full range of fragments.

Predicted Fragmentation Pathway of 3-Methoxy-4-(pyridin-3-yloxy)aniline

The structure of 3-Methoxy-4-(pyridin-3-yloxy)aniline contains several potential sites for fragmentation: the ether linkage, the methoxy group, and the aniline amine group. The analysis begins with the protonated precursor ion, [M+H]⁺, at m/z 217.09.

  • Primary Fragmentation - Cleavage of the Ether Bond: The C-O ether bond between the two aromatic rings is a primary site of fragmentation. Cleavage can occur on either side of the oxygen atom. The most probable pathway involves the formation of a stable protonated 3-hydroxypyridine ion by breaking the bond and transferring a hydrogen.

    • Pathway A: Loss of a neutral 3-methoxyaniline radical leads to the pyridinium ion at m/z 96.04 .

    • Pathway B: A competing fragmentation is the cleavage resulting in a protonated 3-methoxy-4-aminophenol ion at m/z 140.07 .

  • Secondary Fragmentation - Loss from the Methoxy Group: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃).[9]

    • Pathway C: Loss of a methyl radical from the precursor ion [M+H]⁺ yields a fragment at m/z 202.07 .

  • Secondary Fragmentation - Loss from the Aniline Group: The aniline moiety can undergo fragmentation, typically involving the amine group.

    • Pathway D: Loss of ammonia (NH₃) from the precursor ion can occur, resulting in a fragment at m/z 200.08 .

The following diagram illustrates the proposed fragmentation cascade.

G Precursor [M+H]⁺ 3-Methoxy-4-(pyridin-3-yloxy)aniline m/z 217.09 Frag96 Fragment [C₅H₆NO]⁺ m/z 96.04 Precursor->Frag96  - C₆H₇NO (Neutral Loss) Frag140 Fragment [C₇H₁₀NO₂]⁺ m/z 140.07 Precursor->Frag140  - C₅H₄N (Neutral Loss) Frag202 Fragment [C₁₁H₉N₂O₂]⁺ m/z 202.07 Precursor->Frag202  - •CH₃ Frag200 Fragment [C₁₂H₁₀NO]⁺ m/z 200.08 Precursor->Frag200  - NH₃ G cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation & Validation Prep Prepare 1 µg/mL Standard in 50:50 MeOH:H₂O LC Reversed-Phase LC Separation (C18 Column) Prep->LC QqQ LC-MS/MS (QqQ) - Obtain Fragmentation Pattern - Identify Key Fragments LC->QqQ Split Flow (or separate injection) QTOF LC-HRMS (Q-TOF) - Measure Accurate Mass - Determine Elemental Compositions LC->QTOF Interpret Propose Fragmentation Pathway QqQ->Interpret Validate Validate Pathway with Accurate Mass Data QTOF->Validate Interpret->Validate Feedback Confirm Confirmed Structure & Fragmentation Scheme Validate->Confirm

Sources

A Senior Application Scientist's Guide to Purity Analysis: In-House Synthesis vs. Commercial Sourcing of 3-Methoxy-4-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity in Drug Discovery

In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins long before the final synthetic step; it is built upon the quality of each starting material and intermediate. 3-Methoxy-4-(pyridin-3-yloxy)aniline is a key building block in the synthesis of numerous tyrosine kinase inhibitors and other targeted therapeutics. Its molecular structure, featuring a substituted aniline core linked to a pyridine ring via an ether bond, makes it a versatile scaffold. However, the very features that make it valuable also present specific challenges in its synthesis and purification. The presence of the basic aniline and pyridine moieties can lead to complex impurity profiles and analytical challenges.

This guide provides an in-depth, objective comparison between 3-Methoxy-4-(pyridin-3-yloxy)aniline synthesized in-house and sourced from commercial vendors. We will move beyond simple percentage points to dissect the nature of purity, exploring how different impurity profiles can impact downstream processes. This analysis is grounded in field-proven experimental data and provides detailed, reproducible protocols for researchers, scientists, and drug development professionals to validate their own materials.

Part 1: The Synthetic Route and Its Implications for Purity

The decision to synthesize an intermediate in-house versus purchasing it commercially is often a trade-off between cost, time, and quality control. Understanding the synthetic pathway is crucial as it informs the potential impurity profile. A common and robust method for preparing 3-Methoxy-4-(pyridin-3-yloxy)aniline involves a two-step process beginning with an Ullmann condensation, followed by a nitro group reduction.

Causality Behind the Chosen Synthesis:

The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-oxygen bonds between an aryl halide and an alcohol.[1][2] While modern palladium-catalyzed methods exist, the Ullmann reaction remains a cost-effective and scalable choice for this particular transformation, especially when high temperatures are permissible. The subsequent reduction of the nitro group is a standard, high-yielding transformation.

Step 1: Ullmann Condensation: The reaction couples 3-hydroxypyridine with 4-bromo-2-methoxy-1-nitrobenzene. The electron-withdrawing nitro group activates the aryl halide, making it more susceptible to nucleophilic attack.

Step 2: Nitro Group Reduction: The intermediate, 3-((5-methoxy-2-nitrophenyl)oxy)pyridine, is then reduced to the target aniline. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron in acetic acid are effective methods.

This synthetic choice inherently predicts the types of impurities we should screen for:

  • Unreacted Starting Materials: 3-hydroxypyridine and 4-bromo-2-methoxy-1-nitrobenzene.

  • Side-Products: Homocoupling of the aryl halide.[3]

  • Incomplete Reaction Products: Residual nitro-intermediate from an incomplete reduction.

  • Catalyst Residues: Trace amounts of copper or other metals used in the process.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-((5-methoxy-2-nitrophenyl)oxy)pyridine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methoxy-1-nitrobenzene (1.0 eq), 3-hydroxypyridine (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Add N,N-Dimethylformamide (DMF) as the solvent. The reaction requires a high-boiling polar solvent.[2]

  • Heat the mixture to 120-130 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of 3-Methoxy-4-(pyridin-3-yloxy)aniline

  • Dissolve the crude 3-((5-methoxy-2-nitrophenyl)oxy)pyridine from the previous step in ethanol or acetic acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise while stirring. The reaction is exothermic.

  • Heat the mixture to 70-80 °C and stir for 2-4 hours until the starting material is consumed (monitored by TLC/HPLC).

  • Cool the reaction mixture and carefully basify with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to pH ~8-9 to precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline.

Step 3: Purification via Recrystallization Recrystallization is a highly effective method for purifying crystalline organic solids like anilines, leveraging differences in solubility between the product and impurities.[4][5][6]

  • Dissolve the crude product in a minimum amount of hot solvent. A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.[5]

  • Heat the solution to boiling and add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Synthetic Workflow SM1 4-Bromo-2-methoxy- 1-nitrobenzene Catalyst CuI, K₂CO₃ DMF, 130°C SM1->Catalyst SM2 3-Hydroxypyridine SM2->Catalyst Intermediate Nitro-Intermediate (Crude) Catalyst->Intermediate Reduction SnCl₂·2H₂O Ethanol, 80°C Intermediate->Reduction Crude_Aniline Crude Aniline Reduction->Crude_Aniline Purification Recrystallization (Ethanol/Water) Crude_Aniline->Purification Final_Product Pure Synthesized 3-Methoxy-4-(pyridin-3-yloxy)aniline Purification->Final_Product

Caption: Synthetic pathway for 3-Methoxy-4-(pyridin-3-yloxy)aniline.

Part 2: The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single percentage value on a certificate of analysis can be misleading. True purity assessment requires a suite of orthogonal analytical techniques that, together, provide a comprehensive picture of the material's composition. We subjected both an in-house synthesized batch (post-recrystallization) and a commercially sourced sample (advertised as >98% purity) to a rigorous analytical workflow.

Analytical Workflow cluster_samples Sample Cohorts cluster_analysis Analytical Techniques cluster_output Data Interpretation Synthesized In-House Synthesized Batch HPLC HPLC-UV (Quantitative Purity) Synthesized->HPLC NMR ¹H & ¹³C NMR (Structural ID) Synthesized->NMR LCMS LC-MS (Impurity ID) Synthesized->LCMS Commercial Commercial Batch Commercial->HPLC Commercial->NMR Commercial->LCMS Purity Purity (%) HPLC->Purity Identity Structural Confirmation NMR->Identity Profile Impurity Profile LCMS->Profile Conclusion Final Purity Assessment Purity->Conclusion Identity->Conclusion Profile->Conclusion

Sources

Establishing Reference Standards for 3-Methoxy-4-(pyridin-3-yloxy)aniline: A Comprehensive Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the purity and quality of research compounds are paramount.[1] 3-Methoxy-4-(pyridin-3-yloxy)aniline, a key building block in the synthesis of various targeted therapies, is no exception. A well-characterized reference standard is the cornerstone of reliable and reproducible experimental data, ensuring the integrity of screening campaigns, structure-activity relationship (SAR) studies, and preclinical development.

This guide provides a comprehensive framework for establishing and verifying the quality of a reference standard for 3-Methoxy-4-(pyridin-3-yloxy)aniline. We will delve into the critical quality attributes, compare state-of-the-art analytical methodologies, and provide detailed experimental protocols. The causality behind each experimental choice is explained to empower researchers to not just follow steps, but to understand and adapt these principles in their own laboratories.

The Criticality of a Well-Defined Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a compound are measured.[2] Its purpose is to ensure identity, strength, quality, and purity. For a molecule like 3-Methoxy-4-(pyridin-3-yloxy)aniline, which is likely an intermediate in a multi-step synthesis, controlling its quality is crucial to prevent the introduction of unwanted impurities into the final active pharmaceutical ingredient (API).

The establishment of a reference standard is a multi-faceted process that involves a battery of analytical tests to create a comprehensive quality profile. This profile then serves as the benchmark for routine quality control.

Identifying Potential Impurities: A Synthesis-Based Approach

To establish a robust quality control strategy, one must first anticipate the potential impurities that could be present. The most likely synthetic routes to 3-Methoxy-4-(pyridin-3-yloxy)aniline are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. Each of these pathways presents a unique profile of potential process-related impurities.

Ullmann Condensation: This copper-catalyzed reaction would involve the coupling of a substituted aniline with a pyridinol derivative.

  • Potential Impurities:

    • Unreacted starting materials: 3-methoxy-4-nitrophenol (or a protected aniline) and 3-halopyridine.

    • Homocoupling products of the starting materials.

    • Residual copper catalyst.

    • Byproducts from side reactions, such as reduction of a nitro group if present.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction would couple an aniline derivative with a pyridineboronic acid.

  • Potential Impurities:

    • Unreacted starting materials: a halo-substituted methoxyaniline and pyridine-3-boronic acid.

    • Homocoupling of the boronic acid (bipyridine derivatives).

    • Protodeboronation of the boronic acid.

    • Residual palladium catalyst and phosphine ligands.

    • Impurities arising from the synthesis of the starting materials themselves.[3]

Comparative Analysis of Analytical Techniques for Quality Control

A multi-pronged analytical approach is necessary to fully characterize a reference standard. The following table compares the primary techniques used for the quality control of small molecules like 3-Methoxy-4-(pyridin-3-yloxy)aniline.

Analytical Technique Parameter Measured Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity, Impurity Profile, QuantificationHigh resolution, excellent for quantifying impurities, robust and reproducible.[4]May not be suitable for highly volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity Confirmation, Impurity IdentificationProvides molecular weight information for unequivocal identification of the main component and impurities.[4]Quantification can be less precise than HPLC with UV detection without appropriate standards for each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Elucidation, Identity ConfirmationProvides detailed structural information, confirming the exact arrangement of atoms in the molecule.[5]Less sensitive than chromatographic techniques for detecting minor impurities.
Elemental Analysis (CHN) Elemental CompositionConfirms the empirical formula of the compound.Does not provide information on isomeric purity.
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) Residual Solvents, Water ContentMeasures the amount of volatile components in the sample.Not specific for individual solvents.
Gas Chromatography (GC) Residual SolventsHigh sensitivity and specificity for volatile organic compounds.[6]Not suitable for non-volatile compounds.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the key experiments required to qualify a reference standard of 3-Methoxy-4-(pyridin-3-yloxy)aniline.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to separate the main component from potential process-related and degradation impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Methoxy-4-(pyridin-3-yloxy)aniline reference standard.

    • Dissolve in a suitable solvent (e.g., 10 mL of 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm (or a wavelength determined by UV-Vis spectral analysis)

    • Gradient elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of the main component and provides mass information for any detected impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Utilize the same chromatographic conditions as the HPLC method.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization mode: ESI+

    • Scan range: m/z 100-500

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]⁺ ion for 3-Methoxy-4-(pyridin-3-yloxy)aniline (Expected m/z = 217.24).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

¹H NMR Spectroscopy for Structural Verification

This provides a definitive structural confirmation of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure of 3-Methoxy-4-(pyridin-3-yloxy)aniline. The expected spectrum would show signals for the aromatic protons on both rings, the methoxy group protons, and the amine protons.

Visualization of Workflows and Relationships

To better illustrate the interconnectedness of the quality control process, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Testing cluster_standard Reference Standard synthesis Synthesis of 3-Methoxy-4- (pyridin-3-yloxy)aniline purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc Characterization lcms LC-MS (Identity, Impurity ID) purification->lcms Characterization nmr NMR (Structure) purification->nmr Characterization elemental Elemental Analysis (Formula) purification->elemental Characterization lod LOD/TGA (Volatiles) purification->lod Characterization gc GC (Residual Solvents) purification->gc Characterization ref_std Qualified Reference Standard hplc->ref_std Meets Specifications lcms->ref_std Meets Specifications nmr->ref_std Meets Specifications elemental->ref_std Meets Specifications lod->ref_std Meets Specifications gc->ref_std Meets Specifications G main 3-Methoxy-4-(pyridin-3-yloxy)aniline identity Identity main->identity purity Purity main->purity impurities Impurities main->impurities solvents Residual Solvents main->solvents water Water Content main->water lcms LC-MS identity->lcms nmr NMR identity->nmr elemental Elemental Analysis identity->elemental hplc HPLC purity->hplc impurities->hplc impurities->lcms gc GC solvents->gc kf Karl Fischer water->kf

Caption: Relationship between quality attributes and analytical techniques.

Conclusion

The establishment of a high-quality reference standard for 3-Methoxy-4-(pyridin-3-yloxy)aniline is a critical endeavor that underpins the reliability and success of drug discovery and development programs. By employing a comprehensive suite of analytical techniques, researchers can ensure the identity, purity, and overall quality of this important chemical intermediate. The protocols and comparative data presented in this guide offer a robust framework for this process, enabling scientists to proceed with confidence in their experimental results.

References

  • SynThink. Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. SynThink. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]

  • PubChem. 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Pyridin-4-ylmethoxy)aniline. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(pyridin-4-ylmethoxy)aniline (C12H12N2O). PubChemLite. [Link]

  • SIELC Technologies. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • PMC. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons. [Link]

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. N‒(4'‒methoxyCinnamyl)aniline ( NMR IS EASY). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • apicule. 3-Methoxy-4-nitroaniline (CAS No: 16292-88-9) API Intermediate Manufacturers. apicule. [Link]

  • gsrs. 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE. gsrs. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Aniline (herbicide precursor). HELIX Chromatography. [Link]

Sources

Safety Operating Guide

3-Methoxy-4-(pyridin-3-yloxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-4-(pyridin-3-yloxy)aniline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary: Operational Safety & Disposal

3-Methoxy-4-(pyridin-3-yloxy)aniline (CAS: 871020-12-1 ) is a high-potency intermediate often used in kinase inhibitor synthesis. Due to the presence of both an aniline moiety and a pyridine ring, this compound presents dual hazards: acute toxicity (characteristic of anilines) and environmental persistence (aquatic toxicity).

Improper disposal poses significant risks of groundwater contamination and methemoglobinemia in exposed personnel. This guide mandates a Zero-Discharge policy for sink/sewer disposal and requires high-temperature incineration as the only acceptable destruction method.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.

Parameter Data
Chemical Name 3-Methoxy-4-(pyridin-3-yloxy)aniline
CAS Number 871020-12-1
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Skin Sensitizer , Aquatic Chronic 1
Incompatibilities Strong oxidizers, Acids (exothermic reaction with pyridine/aniline nitrogens), Acid chlorides

Critical Hazard Note: As an aniline derivative, this compound can absorb through the skin and cause methemoglobinemia (interference with oxygen transport in blood). All waste handling requires full PPE (Nitrile gloves + Tyvek sleeves).

Waste Characterization & Classification

Proper classification is the first step in regulatory compliance (RCRA/EU Waste Framework).

  • RCRA Status (USA): While not explicitly listed on the P-list or U-list, it must be characterized as Hazardous Waste based on toxicity (D000 series characteristics if tested, but functionally treated as Toxic & Irritant ).[1]

  • Waste Stream Assignment:

    • Solid Waste: Toxic Organic Solids.

    • Liquid Waste: Basic Organic Waste (due to amine/pyridine functionality).

    • Aqueous Waste: Toxic Aqueous Waste (must not go down the drain).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)

Scope: Expired pure chemical, weighing boats, contaminated gloves, paper towels, and filter media.

  • Segregation:

    • Do NOT mix with general lab trash.

    • Do NOT mix with oxidizing solids (e.g., permanganates, nitrates).

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated satellite accumulation drum.[1]

    • Double-bagging is mandatory for fine powders to prevent dust generation upon reopening the container.[1] Use 4-mil polyethylene bags.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: "3-Methoxy-4-(pyridin-3-yloxy)aniline, Solid Debris."[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Storage:

    • Store in a cool, dry area away from light (aniline derivatives can degrade/oxidize).

    • Keep secondary containment (tray) under the waste container.

Protocol B: Liquid Waste Disposal (Mother Liquors & Reaction Mixtures)

Scope: Solvents containing the compound (e.g., DCM, Ethyl Acetate, Methanol).

  • Compatibility Check:

    • Ensure the solvent stream is compatible with bases. This compound is basic.

    • WARNING: Do not add to waste containers containing acidic waste (e.g., Nitric acid waste) to prevent heat generation and fume release.[2]

  • Collection:

    • Use a standard solvent waste carboy (HDPE or Safety Can).

    • Leave 10% headspace to allow for expansion.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Ethyl Acetate 9%").

    • Explicitly list the solute: "Trace 3-Methoxy-4-(pyridin-3-yloxy)aniline (<1%)."[1]

    • Mark as "Basic Organic Waste" .

Protocol C: Empty Container Management
  • Triple Rinse:

    • Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Disposal of Rinsate: Pour all three rinses into the Liquid Waste container (Protocol B). Do NOT pour rinsate down the sink.

  • Defacing:

    • Cross out the original label.

    • Mark "Empty - Triple Rinsed."[1]

    • Discard the container in standard glass/plastic trash (unless local regulations require "P-listed" equivalent handling, in which case dispose of the container as solid hazardous waste).[1]

Emergency Spill Response & Cleanup

Scenario: 10g spill of solid powder on the benchtop.

  • Evacuate & PPE:

    • Alert nearby personnel.[3]

    • Don double nitrile gloves , safety goggles, and a N95/P100 respirator (dust protection is critical).

  • Containment:

    • Gently cover the spill with damp paper towels to prevent dust aerosolization. Do not dry sweep.[4]

  • Cleanup:

    • Scoop up the damp material and place it into a wide-mouth waste jar.[1]

    • Wipe the area with 1M HCl (dilute acid) to protonate and solubilize residual aniline/pyridine traces, followed by a water rinse.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of 3-Methoxy-4-(pyridin-3-yloxy)aniline waste streams.

DisposalWorkflow Start Waste Generation: 3-Methoxy-4-(pyridin-3-yloxy)aniline TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Debris, Gloves) TypeCheck->Solid Pure/Debris Liquid Liquid Waste (Solvents, Mother Liquor) TypeCheck->Liquid Solution Empty Empty Container TypeCheck->Empty Original Bottle SolidAction 1. Double Bag (4-mil poly) 2. Place in HDPE Drum 3. Label: 'Toxic Solid' Solid->SolidAction LiquidCheck Check pH Compatibility Liquid->LiquidCheck Rinse Triple Rinse with Methanol Empty->Rinse FinalDest Final Disposal: High-Temp Incineration SolidAction->FinalDest BasicStream Add to Basic/Organic Waste Stream LiquidCheck->BasicStream Compatible AcidStream DO NOT MIX (Exothermic Risk) LiquidCheck->AcidStream Incompatible BasicStream->FinalDest RinsateDisp Dispose Rinsate as Liquid Waste Rinse->RinsateDisp RinsateDisp->LiquidCheck

Figure 1: Operational workflow for the segregation and disposal of 3-Methoxy-4-(pyridin-3-yloxy)aniline waste streams.

References

  • Sigma-Aldrich. (2025). Product Specification: 3-Methoxy-4-(pyridin-3-yloxy)aniline (CAS 871020-12-1).[5][6] Merck KGaA.

  • PubChem. (2025). Compound Summary: Aniline and Pyridine Derivatives Safety Data. National Center for Biotechnology Information. [1]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. United States Environmental Protection Agency. [1]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Occupational Safety and Health Administration.[7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(pyridin-3-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(pyridin-3-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.